1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-6,6-dioxo-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-17-9-4-10-18(12-17)24-20-15-28(26,27)14-19(20)23(13-21(24)25)11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,19-20H,5,8,11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFLISZSEFKNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, with the CAS number 1049511-20-7, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, supported by diverse research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 418.9 g/mol
- Structure : The compound features a thieno[3,4-b]pyrazine core, which is significant for its pharmacological properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that certain thieno[3,4-b]pyrazine derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages. This inhibition suggests a potential mechanism for reducing inflammation in various conditions.
| Compound | IC (µg/mL) | Effect |
|---|---|---|
| Thieno derivative | 1.3–3.8 | Inhibition of NO production in RAW 264.7 macrophages |
Anticancer Activity
The anticancer properties of related thieno[3,4-b]pyrazine compounds have been explored extensively. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
| Cell Line | Compound | IC (µM) | Mechanism |
|---|---|---|---|
| HeLa | Thieno derivative | 5.58 | Inhibition of proliferation |
| LNCaP | Thieno derivative | 117 | Inhibition of androgen receptor translocation |
Neuroprotective Effects
Neuroprotective activities have also been attributed to compounds with similar structures. For example, some derivatives have been shown to enhance neuronal survival and reduce oxidative stress in neuronal cell cultures.
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study conducted by Uhlenhut et al. demonstrated that a thieno[3,4-b]pyrazine derivative significantly reduced iNOS expression and NO production in LPS-stimulated RAW 264.7 macrophages. This suggests potential therapeutic applications for inflammatory diseases. -
Case Study on Anticancer Activity :
Research published in Pharmaceutical Research highlighted that a series of thieno derivatives exhibited potent cytotoxicity against breast cancer cells while sparing normal cells, indicating a promising therapeutic index.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Hexahydrothieno[3,4-b]pyrazine-6,6-Dioxide Family
Key analogs differ in substituents at the 1- and 4-positions, influencing physicochemical and biological properties:
*Calculated based on molecular formula. †Predicted values based on analogous structures.
- Electronic Effects : The 3-chlorophenyl group in the target compound contrasts with the electron-donating 4-methoxyphenyl group in , which may reduce electrophilicity and alter receptor interactions.
- Lipophilicity: The 3-phenylpropyl chain increases hydrophobicity compared to cyclohexyl (logP ~4.5 vs.
- Synthetic Flexibility: Shaitanov et al. (2006) demonstrated that substituents at the 4-position (e.g., phenethyl, alkyl) can be modified via reductive amination or alkylation, enabling tailored bioactivity .
Patent Landscape
European patents () feature chlorophenyl-containing pyrrolo-pyrazines, underscoring the therapeutic relevance of halogenated aryl groups in kinase inhibition or CNS targeting. However, the imidazo-pyrrolo-pyrazine core differs significantly from thieno-pyrazines, limiting direct comparisons .
Research Implications
- Structure-Activity Relationships (SAR) : Systematic substitution at the 1- and 4-positions (e.g., replacing Cl with CF3 or varying alkyl chain length) could optimize potency and selectivity.
- Synthetic Challenges : Steric hindrance from the 3-phenylpropyl group may complicate cyclization steps, necessitating optimized catalysts or solvents .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or EtOAc), and reaction duration. For example, intermediates may require protection/deprotection strategies (e.g., Boc groups) to prevent side reactions. Purification often employs column chromatography or recrystallization, with yields improved by optimizing stoichiometry and catalyst systems (e.g., Pd2(dba)3/XPhos for cross-coupling reactions) . Challenges include managing exothermic reactions and minimizing byproducts through real-time monitoring via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, aromatic proton signals in the 7.0–8.5 ppm range indicate chlorophenyl and phenylpropyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV detection ensures >95% purity, while TLC monitors reaction progress .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine degradation thresholds (e.g., thermal decomposition above 150°C). Store samples in inert atmospheres at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the compound’s biological activity and mechanism of action?
- Methodological Answer : Use biochemical assays (e.g., enzyme inhibition assays or receptor-binding studies) to identify targets. Pair these with computational docking simulations to map interactions with proteins (e.g., kinase domains). Validate findings via CRISPR-Cas9 gene knockout models to confirm pathway involvement .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Determine physicochemical properties (logP, solubility) to model bioaccumulation.
- Phase 2 : Conduct microcosm experiments to assess biodegradation rates in soil/water.
- Phase 3 : Use LC-MS/MS to quantify residues in biotic/abiotic samples and model long-term ecosystem risks .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Perform meta-analyses of dose-response curves across studies, accounting for variables like cell line heterogeneity or assay sensitivity. Use orthogonal validation methods (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Replicate experiments under standardized conditions (e.g., ISO guidelines) .
Q. How can in silico models predict the compound’s pharmacokinetic properties?
- Methodological Answer : Employ QSAR models to estimate absorption (Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP450 interaction). Validate predictions with in vitro hepatocyte clearance assays and PBPK modeling .
Q. What are the scalability challenges in transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer : Address heat transfer limitations by redesigning reactors (e.g., flow chemistry for exothermic steps). Optimize solvent recovery systems and catalyst recycling to reduce costs. Use process analytical technology (PAT) for real-time quality control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
